C–I vs C–Cl Oxidative Addition Selectivity
Kinetic studies on a prototypical Ni(0) complex [Ni(COD)(dppf)] established that the relative oxidative addition rate for para-trifluoromethyl-substituted aryl halides follows I:Br:Cl = 143:4:1 [1]. Extrapolating this ratio to the target compound, the C–I bond at position 3 is predicted to undergo oxidative addition approximately two orders of magnitude faster than either C–Cl bond (positions 1 and 2), providing a thermodynamic foundation for chemoselective iodine-directed functionalization. The C–F bond at position 5 is essentially inert under standard Pd or Ni cross-coupling conditions, remaining intact during the first coupling event.
| Evidence Dimension | Relative oxidative addition rate constant (k_rel) for aryl halides toward Ni(0) |
|---|---|
| Target Compound Data | C–I bond predicted to react ~143× faster than C–Cl (by class analogy to p-F₃CC₆H₄I vs p-F₃CC₆H₄Cl) |
| Comparator Or Baseline | p-F₃CC₆H₄I : p-F₃CC₆H₄Br : p-F₃CC₆H₄Cl = 143 : 4 : 1 [Ni(COD)(dppf), benzene-d₆, 323 K] |
| Quantified Difference | k_rel(C–I) / k_rel(C–Cl) ≈ 143 |
| Conditions | [Ni(COD)(dppf)] (0.022 mol/L) in benzene-d₆; kinetic measurements by ¹H NMR and GC-FID (Bajo et al., Organometallics 2017) |
Why This Matters
This >100-fold rate differential ensures that the iodine site can be selectively coupled while both chlorine substituents remain intact for subsequent orthogonal transformations, a critical requirement in convergent synthesis of complex pharmaceutical intermediates.
- [1] Bajo, S.; Laidlaw, G.; Kennedy, A. R.; Sproules, S.; Nelson, D. J. Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics 2017, 36, 1662–1672. View Source
